molecular formula C11H22N2O2 B7980330 tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate

Cat. No.: B7980330
M. Wt: 214.30 g/mol
InChI Key: HGRDDBPZHZEGNY-BDAKNGLRSA-N
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Description

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopentyl ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate typically involves the protection of the amine group with a tert-butyl carbamate (Boc) protecting group. The cyclopentyl ring is then functionalized with an aminomethyl group through various synthetic routes, such as reductive amination or nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride, formaldehyde, and tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclopentyl ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. Its aminomethyl group can be modified to create analogs with varying biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be optimized to enhance binding affinity and selectivity for specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclopentyl ring provides a rigid scaffold that enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate
  • tert-Butyl ((1S,2R)-2-(aminomethyl)cycloheptyl)carbamate
  • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclobutyl)carbamate

Uniqueness

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is unique due to its specific ring size and substitution pattern. The cyclopentyl ring provides a balance between rigidity and flexibility, which can influence the compound’s reactivity and binding properties. Compared to its analogs with larger or smaller rings, this compound may exhibit distinct biological activities and chemical reactivity.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRDDBPZHZEGNY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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